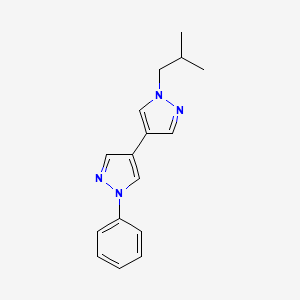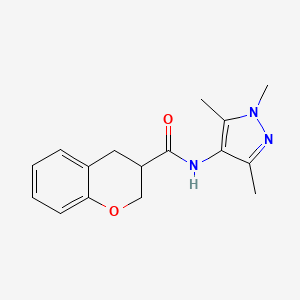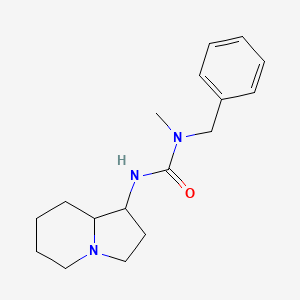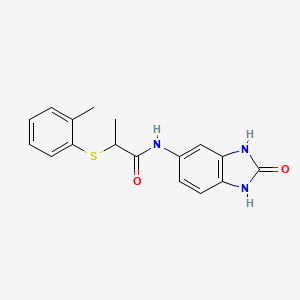
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole, also known as IPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) activity, which is an enzyme involved in the production of inflammatory mediators. 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has also been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. Moreover, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole inhibits the production of inflammatory mediators, including NO and PGE2. In addition, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has anti-inflammatory and analgesic effects and can reduce tumor growth in animal models.
実験室実験の利点と制限
The advantages of using 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole in lab experiments include its high purity and good yields, its well-established synthesis methods, and its potential applications in various scientific fields. However, the limitations of using 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole. In pharmacology, further studies are needed to investigate the potential use of 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole as an anti-inflammatory and analgesic agent. In addition, more research is needed to explore the potential use of 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole as an anti-tumor agent. In material science, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole can be further explored as a precursor for the synthesis of metal complexes and coordination polymers. Moreover, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole can be used as a ligand in catalysis and as a fluorescent probe in bioimaging.
合成法
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole can be synthesized using different methods, including the reaction of 1-phenyl-4-bromo-2-(2-methylpropyl)pyrazole with hydrazine hydrate, followed by the reaction with acetic acid. Another method involves the reaction of 1-phenyl-4-chloro-2-(2-methylpropyl)pyrazole with hydrazine hydrate, followed by the reaction with acetic acid. These methods have been reported to yield high purity and good yields of 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole.
科学的研究の応用
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been studied for its potential applications in various scientific fields. In pharmacology, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been investigated for its anti-inflammatory and analgesic properties. In addition, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been studied for its potential use as an anti-tumor agent. In material science, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been used as a precursor for the synthesis of metal complexes and coordination polymers. Moreover, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been used as a ligand in catalysis and as a fluorescent probe in bioimaging.
特性
IUPAC Name |
1-(2-methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-13(2)10-19-11-14(8-17-19)15-9-18-20(12-15)16-6-4-3-5-7-16/h3-9,11-13H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDQQLULLRCCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)

![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)
![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]butan-1-one](/img/structure/B7565594.png)
![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
![1-(furan-2-carbonyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7565608.png)

![2-[3-[[[3-chloro-5-(piperidine-1-carbonyl)pyridin-2-yl]amino]methyl]phenoxy]-N,N-dimethylacetamide](/img/structure/B7565625.png)
![1-[4-[2-[(2-Phenylquinazolin-4-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B7565630.png)